molecular formula C16H16N2O B7048676 2-[1-[(5-Methyl-1-oxoisoquinolin-2-yl)methyl]cyclopropyl]acetonitrile

2-[1-[(5-Methyl-1-oxoisoquinolin-2-yl)methyl]cyclopropyl]acetonitrile

Cat. No.: B7048676
M. Wt: 252.31 g/mol
InChI Key: YFJBUFFUTSPGAM-UHFFFAOYSA-N
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Description

2-[1-[(5-Methyl-1-oxoisoquinolin-2-yl)methyl]cyclopropyl]acetonitrile is a complex organic compound featuring a cyclopropyl group attached to an acetonitrile moiety, with a 5-methyl-1-oxoisoquinoline substituent

Properties

IUPAC Name

2-[1-[(5-methyl-1-oxoisoquinolin-2-yl)methyl]cyclopropyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-3-2-4-14-13(12)5-10-18(15(14)19)11-16(6-7-16)8-9-17/h2-5,10H,6-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJBUFFUTSPGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN(C(=O)C2=CC=C1)CC3(CC3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(5-Methyl-1-oxoisoquinolin-2-yl)methyl]cyclopropyl]acetonitrile typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[1-[(5-Methyl-1-oxoisoquinolin-2-yl)methyl]cyclopropyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of compounds .

Scientific Research Applications

2-[1-[(5-Methyl-1-oxoisoquinolin-2-yl)methyl]cyclopropyl]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-[(5-Methyl-1-oxoisoquinolin-2-yl)methyl]cyclopropyl]acetonitrile involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives, such as:

Uniqueness

What sets 2-[1-[(5-Methyl-1-oxoisoquinolin-2-yl)methyl]cyclopropyl]acetonitrile apart from these similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

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